

Spectroscopic Data for 9-Methylphenanthrene: A Technical Guide

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Compound of Interest

Compound Name: 9-Methylphenanthrene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **9-methylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for **9-methylphenanthrene**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **9-methylphenanthrene**.

^1H NMR Spectral Data

The proton NMR spectrum of **9-methylphenanthrene** exhibits distinct signals for the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-10	7.415	Broadened Singlet	-
Methyl Protons	2.69	Singlet	-
Aromatic Protons	8.57 - 7.41	Multiplet	See detailed coupling constants below

Detailed Aromatic Proton Couplings:

- $J(A,B) = 7.85 \text{ Hz}$
- $J(A,C) = 1.85 \text{ Hz}$
- $J(A,D) = 0.5 \text{ Hz}$
- $J(B,C) = 6.9 \text{ Hz}$
- $J(B,D) = 0.9 \text{ Hz}$
- $J(C,D) = 8.7 \text{ Hz}$
- $J(E,F) = 8.7 \text{ Hz}$
- $J(E,G) = 0.8 \text{ Hz}$
- $J(E,J) = 0.5 \text{ Hz}$
- $J(F,G) = 6.8 \text{ Hz}$
- $J(F,J) = 1.9 \text{ Hz}$
- $J(G,J) = 7.9 \text{ Hz}$

 ^{13}C NMR Spectral Data

While a complete, unambiguously assigned list of ^{13}C chemical shifts for **9-methylphenanthrene** is not readily available in public databases, spectra are accessible for review on platforms such as SpectraBase.[1] For polycyclic aromatic hydrocarbons, the aromatic carbons typically resonate in the range of 120-150 ppm. The methyl carbon would be expected to appear at a much higher field, typically between 20-30 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of **9-methylphenanthrene** is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C stretching vibrations within the aromatic rings. The spectrum is available on the NIST WebBook.[2][3]

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic
~2920	C-H Stretch	Methyl (aliphatic)
~1600, ~1500	C=C Stretch	Aromatic Ring
Below 900	C-H Bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **9-methylphenanthrene** shows a prominent molecular ion peak.

m/z	Relative Intensity (%)	Assignment
192	99.99	[M] ⁺ (Molecular Ion)
191	35.63	[M-H] ⁺
189	10.41	[M-3H] ⁺ or other fragmentation
165	12.39	[M-C ₂ H ₃] ⁺
193	15.09	[M+1] ⁺ (Isotopic Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a solid organic compound like **9-methylphenanthrene** is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **9-methylphenanthrene** for ¹H NMR, and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - To ensure complete dissolution, the sample can be gently vortexed or sonicated.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
 - Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
- Instrumental Analysis:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to optimize its homogeneity and achieve high resolution.
- Tune and match the probe for the ^1H and ^{13}C frequencies.
- Acquire the ^1H spectrum using an appropriate number of scans (typically 16-64) and a relaxation delay of 1-2 seconds.
- For the ^{13}C spectrum, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. A proton-decoupled pulse program is commonly used.
- Data Processing:
 - The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
 - The resulting spectrum is then phase and baseline corrected.
 - Signals are integrated, and chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol

For a solid sample such as **9-methylphenanthrene**, the following Attenuated Total Reflectance (ATR) FT-IR method is commonly employed:

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **9-methylphenanthrene** sample directly onto the ATR crystal.
- Instrumental Analysis:

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Acquire a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.
 - The resulting spectrum can be analyzed for characteristic absorption bands.

Mass Spectrometry (MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds like **9-methylphenanthrene**.

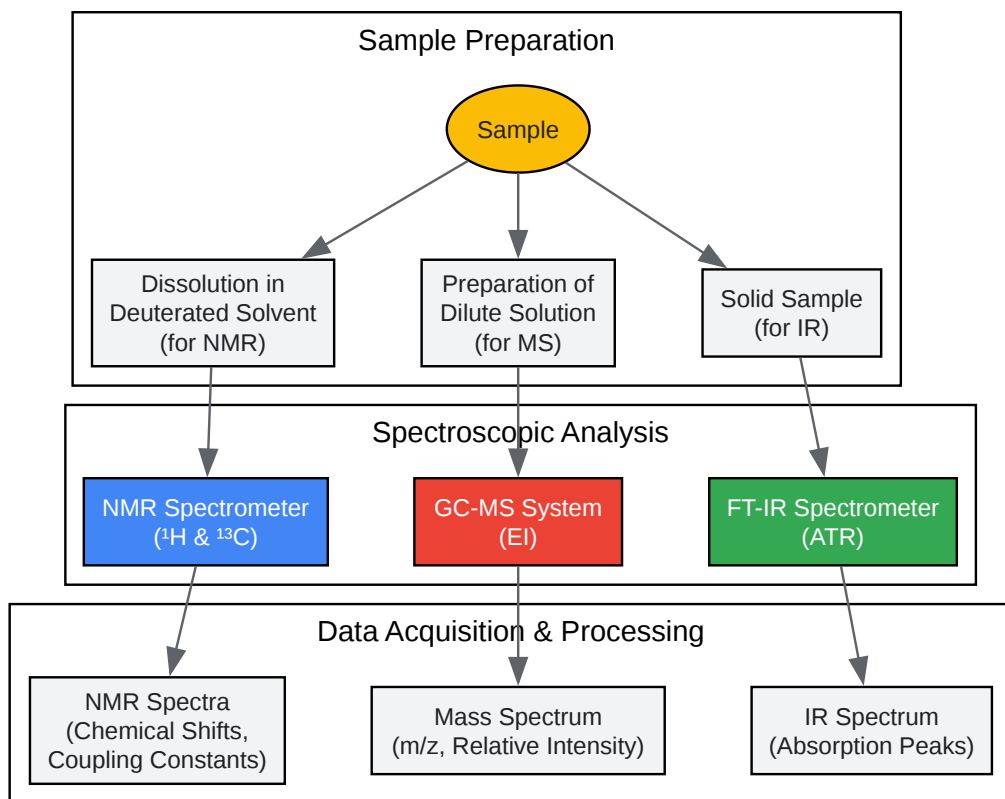
- Sample Preparation:
 - Prepare a dilute solution of **9-methylphenanthrene** in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the range of ng/ μL to pg/ μL .
- Instrumental Analysis:
 - Inject a small volume (typically 1 μL) of the sample solution into the GC.
 - The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The temperature program of the GC oven is optimized to ensure good separation.
 - As **9-methylphenanthrene** elutes from the GC column, it enters the ion source of the mass spectrometer.

- In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.
- A detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
 - The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **9-methylphenanthrene**.

General Workflow for Spectroscopic Analysis of 9-Methylphenanthrene



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Caption: Workflow for the spectroscopic analysis of **9-Methylphenanthrene**.

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